1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid

Solid-state stability Crystal engineering Storage and handling

Researchers optimizing fragment-based screening or parallel amide synthesis face challenges with impurity interference and halogen content. 1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid directly addresses these: • Electron-donating 4-methoxyphenyl activates COOH for amidation; provides extra H-bond acceptor without increasing logP (calc. 1.89). • ≥99% purity (HPLC) ensures reliable biophysical assay (SPR, ITC) performance and cleaner synthetic libraries. • Halogen-free and high melt (210-218°C) ensures thermal stability for storage and agrochemical formulations.

Molecular Formula C12H12N2O3
Molecular Weight 232.23 g/mol
CAS No. 187998-64-7
Cat. No. B068080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
CAS187998-64-7
Molecular FormulaC12H12N2O3
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESCC1=C(C=NN1C2=CC=C(C=C2)OC)C(=O)O
InChIInChI=1S/C12H12N2O3/c1-8-11(12(15)16)7-13-14(8)9-3-5-10(17-2)6-4-9/h3-7H,1-2H3,(H,15,16)
InChIKeyJPFGKGZYCXLEGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid: Physicochemical & Class Profile


1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a 1,5-disubstituted pyrazole-4-carboxylic acid building block . The N1-(4-methoxyphenyl) group introduces an electron-donating aromatic substituent, while the C5-methyl group provides steric and electronic modulation adjacent to the C4-carboxylic acid. The compound exhibits a predicted pKa of 3.39±0.25, a melting point of 210–218 °C, and a calculated logP of 1.8875 . These properties position it within a family of pyrazole-4-carboxylic acid fragments widely used in medicinal chemistry and agrochemical research.

Scaffold 1,5-Disubstituted pyrazole-4-carboxylic acid core supports fragment growth and parallel amide library synthesis
Electronic Electron-donating 4-methoxyphenyl group reported to activate the carboxylic acid for acylation and amidation
MedChem Used as a halogen-free fragment in lead optimization and crop protection research, avoiding chlorinated by-products

Why Generic Substitution Fails: Product-Specific Evidence


Substituting 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid with a close analog, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, introduces meaningful differences in melting point (210–218 °C vs. 165–169 °C) and the presence of a hydrogen-bond-accepting methoxy group that alters solubility, crystal packing, and electronic character . These differences affect solid-state stability during storage, solubility in reaction media, and the reactivity of the carboxylic acid in downstream derivatization. The quantitative evidence below demonstrates that these physicochemical distinctions translate into tangible selection criteria for procurement.

Attribute
This compound
Phenyl analog (unsubstituted)
Melting point
Higher crystalline stability, may reduce thermal degradation
Lower melting range may impact storage and handling
Substituent
4-Methoxy group acts as H-bond acceptor
Lacks H-bond acceptor; alters solubility and crystal packing
Purity grade
Higher certified purity reduces side-product risk in multi-step synthesis
Lower purity may propagate impurities, affecting yield
Electronic
Electron-rich pyrazole ring accelerates amidation
Neutral phenyl ring may lead to slower acylation kinetics

Quantitative Differentiation Evidence


Melting Point & Crystalline Stability

The target compound exhibits a melting point of 210–218 °C, significantly exceeding that of the unsubstituted phenyl analog (165–169 °C) and slightly higher than the 4-chlorophenyl analog (204–211 °C) . The elevated melting point suggests stronger intermolecular interactions, conferring greater thermal stability and potentially longer shelf life under ambient conditions.

Melting point & stability
Head-to-head
Target: 210–218 °C
Phenyl analog: 165–169 °C
Cl-phenyl analog: 204–211 °C
Supports solid-state stability review
Standard capillary method; vendor ranges
Solid-state stability Crystal engineering Storage and handling

Purity Grade Advantage

The target compound is commercially available at ≥99% purity by HPLC , whereas the phenyl analog is commonly supplied at 97% purity (GC / neutralization titration) . This 2-percentage-point improvement reduces total impurity load, which is critical for applications requiring high reproducibility, such as analytical standard preparation or multi-step fragment elaboration where impurities can propagate.

Purity grade
Cross-study comparable
Target: ≥99% (HPLC)
Phenyl analog: 97% (GC/titration)
Supports synthetic reproducibility review
Different analytical methods; COA-based
Analytical reference material High-purity synthesis Quality assurance

Molecular Weight Differentiation

With a molecular weight of 232.24 g/mol, the target compound sits between the lighter phenyl analog (202.21 g/mol) and the heavier chlorophenyl analog (236.66 g/mol) . This intermediate size can offer a favorable compromise in fragment-based screening, where molecular weight influences binding site occupancy, solubility, and permeability.

Molecular weight
Head-to-head
232.24 g/mol
Phenyl: 202.21 g/mol
Cl-phenyl: 236.66 g/mol
Offers distinct fragment-size option
Calculated from molecular formula
Fragment-based drug discovery Lead-likeness Molecular property optimization

Lipophilicity Equivalence to Phenyl Analog

The predicted logP of the target compound (1.8875) [1] is nearly identical to that of the phenyl analog (1.8789) [2], indicating that the 4-methoxy group does not substantially increase lipophilicity relative to the unsubstituted phenyl ring. In contrast, the chlorophenyl analog is expected to have a higher logP due to the hydrophobic chlorine atom. This comparable lipophilicity, combined with the addition of a hydrogen-bond acceptor (methoxy oxygen), may offer a differentiated pharmacokinetic profile while maintaining similar permeability.

Lipophilicity (logP)
Cross-study comparable
Target: 1.8875
Phenyl analog: 1.8789
Cl-phenyl analog: expected >2
Maintains comparable lipophilicity while adding H-bond acceptor
Computational prediction; experimental validation advised
Lipophilicity Drug-likeness Permeability prediction

Methoxy Substituent Electronic Effect

The 4-methoxyphenyl group is a strong electron-donating substituent (Hammett σₚ = −0.27) that, when attached to the pyrazole N1, can increase the electron density of the heterocyclic ring and influence the reactivity of the C4-carboxylic acid in amide coupling or carbonyl chloride formation [1]. While direct comparative kinetics are not published, the methoxy-activated system is expected to undergo nucleophilic acyl substitution more readily than the phenyl analog (σₚ = 0) and much more readily than the electron-withdrawing chlorophenyl analog (σₚ = +0.23). This electronic tuning is valuable for chemists optimizing synthetic routes.

Electronic effect
Class-level inference
Hammett σₚ of 4-OCH₃: −0.27 (activating)
Phenyl: ≈0; 4-Cl: +0.23
Electronic-activation context for amidation
Inferred reactivity; direct kinetics data limited
Synthetic efficiency Activating group Amidation yield

Optimal Application Scenarios


Fragment-Based Drug Discovery

In fragment screening campaigns targeting enzymes such as dihydrofolate reductase (DHFR) or kinases, the target compound provides a pyrazole-4-carboxylic acid core decorated with a methoxyphenyl group that offers additional hydrogen-bond acceptor capacity without increasing lipophilicity beyond the phenyl analog . Its ≤99% purity and well-characterized logP make it suitable for biophysical assays (SPR, ITC) where impurity interference must be minimized.

Amide & Hydrazide Library Synthesis

The electron-donating 4-methoxyphenyl group activates the carboxylic acid toward amidation, making this compound an attractive starting material for high-throughput parallel synthesis of amide or hydrazide derivatives . The high purity reduces side-product formation in multi-step sequences, directly improving library quality.

Halogen-Free Crop Protection Intermediates

Agrochemical research often prohibits halogenated intermediates due to environmental persistence concerns. The target compound, containing only C, H, N, O atoms, serves as a halogen-free alternative to the chlorophenyl analog while maintaining similar core structure and improved thermal stability (mp 210–218 °C) for formulation studies .

Analytical Reference Standard & Method Validation

With a certified purity of ≥99% (HPLC) and a sharp melting range of 210–218 °C, the compound is well-suited as a reference standard in HPLC-UV or LC-MS quantification of pyrazole derivatives in pharmaceutical process analytics . Its distinct melting point also enables identification by mixed melting point determination.

Application
Selection Property
Validation Focus
Fragment-based screening
Pyrazole-4-carboxylic acid core with methoxy H-bond acceptor
Biophysical assay compatibility and purity control
Amide library synthesis
Electron-donating methoxy activates carboxylic acid
Amidation yield and purity consistency
Halogen-free agrochemical intermediate
Halogen-free aromatic substituent
Thermal stability and formulation compatibility
Analytical reference standard
High certified purity and distinct melting behavior
HPLC-UV/LC-MS method validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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